4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine
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Overview
Description
4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy and pyridin-2-yl groups. This compound is of interest due to its potential applications in coordination chemistry, medicinal chemistry, and material science. The presence of multiple nitrogen atoms in the structure makes it a versatile ligand for metal coordination complexes.
Mechanism of Action
Target of Action
Pyridine-based heterocyclic derivatives, which include this compound, are a significant class of organic compounds and constitute an important part of modern-day drugs arsenal . They have been reported to possess a broad spectrum of pharmacological activities .
Mode of Action
It’s worth noting that pyridine derivatives have been used as n,n,n-tridentate ligands for the synthesis of transition metal coordination compounds . This suggests that the compound might interact with its targets through coordination chemistry.
Biochemical Pathways
Pyrimidine derivatives, which are structurally similar, are known to exhibit diverse types of biological and pharmaceutical activities . This suggests that the compound might affect multiple biochemical pathways.
Result of Action
Pyridine derivatives have been reported to exhibit a wide range of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling, a reaction often used in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyridine and 2-bromopyridine.
Lithiation and Coupling: The 4-methoxypyridine undergoes ortho-lithiation using a strong base like n-butyllithium. The lithiated intermediate is then reacted with 2-bromopyridine in the presence of a palladium catalyst to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-formyl-2,6-bis(pyridin-2-yl)pyridine.
Reduction: Formation of 4-methoxy-2,6-bis(piperidin-2-yl)pyridine.
Substitution: Formation of 4-substituted-2,6-bis(pyridin-2-yl)pyridine derivatives.
Scientific Research Applications
4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to bind to metal ions in biological systems.
Material Science: It is used in the synthesis of organic materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
2,2’6’,2’'-Terpyridine: A well-known tridentate ligand with similar coordination properties.
4,4’-Dimethoxy-2,2’-bipyridine: Another ligand with methoxy substituents that can form metal complexes.
2,6-Bis(4-methoxyphenyl)pyridine: A compound with similar electronic properties but different steric effects due to the phenyl groups.
Uniqueness
4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine is unique due to the presence of both methoxy and pyridin-2-yl groups, which provide a balance of electronic and steric properties. This makes it a versatile ligand for forming stable metal complexes with diverse applications in catalysis, material science, and medicinal chemistry.
Properties
IUPAC Name |
4-methoxy-2,6-dipyridin-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-20-12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYDFMFBJXKHSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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